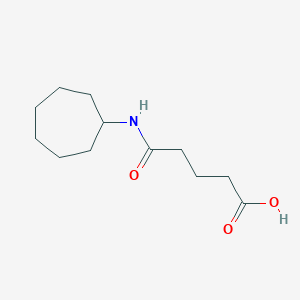

5-(cycloheptylamino)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(cycloheptylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11(8-5-9-12(15)16)13-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQILXHKMCJWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cycloheptylamino)-5-oxopentanoic acid typically involves the following steps:

Formation of the cycloheptylamine: Cycloheptanone is reacted with ammonia or an amine source under reductive amination conditions to form cycloheptylamine.

Acylation: The cycloheptylamine is then acylated with a suitable acylating agent, such as pentanoyl chloride, in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(cycloheptylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(cycloheptylamino)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(cycloheptylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

5-[(3-Methylphenyl)amino]-5-oxopentanoic acid ()

- Structure : Features a 3-methylphenyl group instead of cycloheptyl.

- Key Properties: Molecular Formula: C₁₂H₁₅NO₃. Synthesis: Prepared via amidation of 5-oxopentanoic acid with 3-methylaniline.

5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid ()

- Structure : Substituted with a fluorophenyl group.

- Key Properties :

- Electronegativity: Fluorine increases electron-withdrawing effects, stabilizing the amide bond.

- Bioactivity: Structural analogs show anti-inflammatory and anticancer activities.

- Differentiation : Fluorine’s inductive effects may enhance metabolic stability compared to the cycloheptyl derivative .

Aliphatic and Cycloaliphatic Derivatives

5-(Cyclopentylamino)-5-oxopentanoic acid ()

- Structure : Cyclopentyl group replaces cycloheptyl.

- Key Properties: Molecular Formula: C₁₀H₁₇NO₃ (estimated).

- Differentiation : Cyclopentyl’s reduced steric bulk may improve solubility in aqueous media compared to the bulkier cycloheptyl analog .

5-(tert-Butoxy)-2-(dimethylamino)-5-oxopentanoic acid ()

- Structure: Incorporates tert-butoxy and dimethylamino groups.

- Key Properties :

- Stability: tert-Butyl groups provide steric protection against hydrolysis.

- Applications: Used in peptide synthesis and polymer chemistry.

- Differentiation : The tert-butoxy group offers orthogonal reactivity for selective deprotection, a feature absent in the cycloheptyl derivative .

Heterocyclic and Sulfonamide Derivatives

5-(5-Methyl-2-thienyl)-5-oxopentanoic acid ()

- Structure : Thienyl ring replaces cycloheptyl.

- Key Properties :

- Synthesis: Prepared via Friedel-Crafts acylation (yield: 60%).

- Spectral Data: IR (ν=1693 cm⁻¹ for COOH), ¹H-NMR (δ=7.54 ppm for thienyl protons).

- Differentiation : The thienyl group’s aromaticity and sulfur atom enable π-π stacking and metal coordination, distinct from cycloheptyl’s aliphatic nature .

5-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazino}-5-oxopentanoic acid ()

- Structure: Contains a sulfonylpiperazino group.

- Key Properties :

- Bioactivity: Sulfonamide moiety enhances binding to enzymes like carbonic anhydrase.

- Differentiation : The sulfonyl group introduces strong hydrogen-bond acceptor properties, unlike the neutral cycloheptyl group .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(cycloheptylamino)-5-oxopentanoic acid, and how do reaction parameters influence yield?

- Methodology :

- Step 1 : Condensation of cycloheptylamine with glutaric anhydride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Step 2 : Acidic workup (e.g., 1M HCl) to isolate the crude product.

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters :

- Temperature (50–70°C), solvent polarity, and stoichiometric ratio (amine:anhydride ~1:1.2) critically affect yield (60–85%) .

- Table 1 : Comparative Synthesis Conditions

| Starting Material | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Glutaric anhydride | DCM | 60 | 72 | 95% |

| Bromophenyl derivative | THF | 70 | 68 | 92% |

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Techniques :

- NMR : H and C NMR to verify cycloheptyl proton signals (δ 1.4–1.8 ppm) and carbonyl groups (δ 170–175 ppm) .

- HPLC-MS : Retention time and molecular ion peak ([M+H] at m/z 256.3) confirm purity (>95%) and molecular weight .

- FT-IR : Peaks at 1650 cm (amide C=O) and 1720 cm (carboxylic acid C=O) .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤5% v/v) or surfactants (e.g., Tween-80) to enhance solubility .

- Derivatize the carboxylic acid group to a methyl ester for improved membrane permeability .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

- Assays :

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the cycloheptyl substituent influence the compound’s structure-activity relationship (SAR) in enzyme targeting?

- SAR Insights :

- The cycloheptyl group enhances hydrophobic interactions with enzyme pockets, increasing binding affinity (K ~15 µM vs. cyclohexyl analog K ~35 µM) .

- Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability but reduced solubility .

- Table 2 : Substituent Effects on Bioactivity

| Substituent | Target Enzyme IC (µM) | LogP |

|---|---|---|

| Cycloheptyl | 12.5 ± 1.2 | 2.8 |

| 4-Bromophenyl | 8.7 ± 0.9 | 3.1 |

Q. What strategies are effective for resolving contradictions in reported biological activity data?

- Approaches :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational modeling guide the design of this compound derivatives?

- Methods :

- Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., MMP-9) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Industrial Methods :

- Continuous flow reactors for bromination steps (residence time: 30 min, 80°C) improve reproducibility .

- Quality control via inline PAT (process analytical technology) monitors reaction completion .

Data Contradiction Analysis

- Example : Discrepancies in cytotoxicity data (e.g., IC variability across cell lines) may stem from differences in assay conditions (e.g., serum content, incubation time). Standardize protocols using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.